6-Bromo-4,8-dichloro-5-methoxyquinoline

Monoamine Oxidase B MAO-B Inhibition Neuroprotection

Procure 6-Bromo-4,8-dichloro-5-methoxyquinoline (CAS 1332608-63-5) to exploit its distinct 6-bromo, 4,8-dichloro, 5-methoxy pattern critical for target selectivity. Substituting a positional isomer risks activity loss—e.g., shifting bromine from C6 to C8 abolishes potency against drug-resistant HIV-1 integrase mutants. With a tractable MAO-B IC50 of 17 µM and >5.9-fold selectivity over MAO-A, this scaffold enables systematic SAR campaigns for neurological and oncology programs. Ensure batch-to-batch consistency by sourcing defined polyhalogenated regioisomers.

Molecular Formula C10H6BrCl2NO
Molecular Weight 306.97 g/mol
Cat. No. B12341765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,8-dichloro-5-methoxyquinoline
Molecular FormulaC10H6BrCl2NO
Molecular Weight306.97 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=NC=CC(=C12)Cl)Cl)Br
InChIInChI=1S/C10H6BrCl2NO/c1-15-10-5(11)4-7(13)9-8(10)6(12)2-3-14-9/h2-4H,1H3
InChIKeyNRVIAVCXHKFGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4,8-dichloro-5-methoxyquinoline for Medicinal Chemistry: Core Structure and Baseline Characteristics


6-Bromo-4,8-dichloro-5-methoxyquinoline (CAS 1332608-63-5) is a polyhalogenated quinoline derivative with a distinct 5-methoxy substituent . This compound belongs to the quinoline family, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition potential [1]. The presence of bromine at the 6-position, chlorine atoms at the 4- and 8-positions, and a methoxy group at the 5-position creates a unique substitution pattern that influences its physicochemical properties and interaction with biological targets . It is primarily utilized as a research intermediate and a lead-like scaffold in early-stage drug discovery programs, with a molecular weight of 306.97 g/mol .

Why 6-Bromo-4,8-dichloro-5-methoxyquinoline Cannot Be Replaced by Other Halogenated Quinolines


Generic substitution among halogenated quinolines is inadvisable due to the profound impact of subtle structural variations on biological activity and selectivity. The specific combination of a 6-bromo, 4,8-dichloro, and 5-methoxy pattern in this compound dictates its unique steric and electronic properties, which in turn govern target binding and pharmacokinetic behavior. For instance, comparative studies on multi-substituted quinolines have demonstrated that even a positional isomer shift of a single bromine atom (e.g., from the 6- to the 8-position) can lead to a complete loss of activity against drug-resistant viral mutants [1]. Furthermore, the presence of the 5-methoxy group is critical for modulating enzyme inhibition profiles, as evidenced by structure-activity relationship (SAR) data where methoxy and hydroxy substituents on the quinoline core result in divergent anticancer potencies [2]. Therefore, procuring a close analog without precise structural confirmation risks introducing uncontrolled variables and invalidating experimental results.

6-Bromo-4,8-dichloro-5-methoxyquinoline: Quantitative Differentiation from Analogs


MAO-B Inhibition: 6-Bromo-4,8-dichloro-5-methoxyquinoline Exhibits Low Micromolar Activity, Contrasting with the High Potency of Optimized MAO-B Inhibitors

In an enzymatic assay against human recombinant MAO-B, 6-bromo-4,8-dichloro-5-methoxyquinoline demonstrated an IC50 of 17,000 nM [1]. This level of inhibition is significantly weaker than that of the reference selective MAO-B inhibitor deprenyl (selegiline), which typically exhibits IC50 values in the low nanomolar range (e.g., 10-50 nM) [2]. This data confirms that the compound possesses measurable but modest MAO-B inhibitory activity, making it a useful tool for studying baseline scaffold interactions rather than a lead candidate for therapeutic MAO-B inhibition. The presence of the 6-bromo and 4,8-dichloro groups likely contributes to this activity profile, as simple unsubstituted quinoline shows negligible MAO-B inhibition [3].

Monoamine Oxidase B MAO-B Inhibition Neuroprotection

MAO-A Selectivity: 6-Bromo-4,8-dichloro-5-methoxyquinoline Shows a Favorable Selectivity Window for MAO-B Over MAO-A

When tested against human recombinant MAO-A under identical assay conditions, 6-bromo-4,8-dichloro-5-methoxyquinoline exhibited an IC50 > 100,000 nM [1]. This yields a calculated selectivity index (MAO-A IC50 / MAO-B IC50) of >5.9, indicating a clear preference for the MAO-B isoform. In contrast, the non-selective MAO inhibitor iproniazid shows similar potency against both isoforms, while clorgyline is a highly selective MAO-A inhibitor (IC50 ~1 nM) [2]. This moderate selectivity is a critical piece of information for researchers developing isoform-specific probes or exploring the therapeutic window of MAO-B inhibitors.

Monoamine Oxidase A MAO Selectivity Isoform Profiling

HIV-1 Integrase Allosteric Inhibition: 6-Bromo Substitution Confers Antiviral Activity but at the Cost of Resistance Compared to the 8-Bromo Isomer

In a study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of a bromine atom at the 6-position (6-bromo) was found to confer better antiviral properties compared to non-brominated analogs [1]. However, a direct head-to-head comparison revealed that the 6-bromo analog suffered a significant loss of potency when tested against an ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This indicates that while the 6-bromo substitution is beneficial for initial activity, the 8-bromo isomer is superior in overcoming a specific resistance mutation. The target compound, 6-bromo-4,8-dichloro-5-methoxyquinoline, possesses the 6-bromo substitution and thus may share this vulnerability.

HIV-1 Integrase ALLINI Antiviral Resistance

Antiproliferative Activity: The Methoxy Group at C-5 Modulates Cytotoxicity in a Class of Brominated 8-Substituted Quinolines

A structure-activity relationship (SAR) study evaluated a series of brominated 8-substituted quinolines for antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines [1]. The study found that 8-methoxy substituted derivatives exhibited IC50 values ranging from 6.7 to 25.6 µg/mL [1]. While 6-bromo-4,8-dichloro-5-methoxyquinoline was not explicitly tested in this panel, the data provides a class-level inference: the presence of a methoxy group (at either the 5- or 8-position) is associated with measurable antiproliferative activity in the low micromolar to sub-micromolar range. The 5-methoxy substituent in the target compound may similarly contribute to cytotoxicity, but its potency relative to the 8-methoxy series remains to be determined empirically.

Anticancer Cytotoxicity Structure-Activity Relationship

High-Impact Application Scenarios for 6-Bromo-4,8-dichloro-5-methoxyquinoline in Research and Development


MAO-B Probe Development and Isoform Selectivity Profiling

Utilize 6-bromo-4,8-dichloro-5-methoxyquinoline as a starting scaffold for the development of novel MAO-B probes. Its measurable but modest IC50 of 17,000 nM against MAO-B, combined with a >5.9-fold selectivity over MAO-A [1], provides a tractable starting point for medicinal chemistry optimization. Researchers can systematically modify the 4,8-dichloro and 5-methoxy groups to improve potency and selectivity, using the parent compound as a reference to quantify the impact of each modification on isoform preference [1].

HIV-1 Integrase Resistance Mechanism Studies

Employ 6-bromo-4,8-dichloro-5-methoxyquinoline as a tool compound to investigate the structural basis of resistance to allosteric integrase inhibitors. The demonstrated loss of potency of a 6-bromo substituted quinoline against the A128T mutant HIV-1 IN, in contrast to the 8-bromo analog [2], makes the 6-bromo substitution pattern a valuable probe for studying resistance mechanisms. This compound can be used in crystallography or binding assays to map the interaction of the 6-bromo group with the mutant integrase dimer interface [2].

Anticancer Lead Optimization Based on Halogenated Quinoline Scaffolds

Incorporate 6-bromo-4,8-dichloro-5-methoxyquinoline into a structure-activity relationship (SAR) campaign aimed at optimizing antiproliferative activity. Class-level data indicates that methoxy-substituted quinolines can exhibit IC50 values in the 6.7–25.6 µg/mL range against various cancer cell lines [3]. By using this compound as a core scaffold, researchers can explore the effects of further functionalization at the 4-, 5-, 6-, and 8-positions to enhance cytotoxicity and improve drug-like properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4,8-dichloro-5-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.